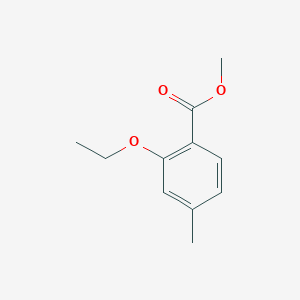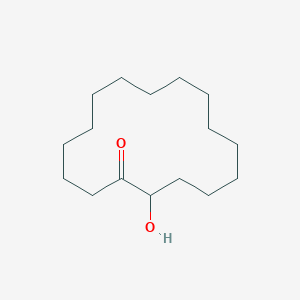![molecular formula C12H8N2OS B8603345 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8603345.png)
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one
Übersicht
Beschreibung
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a unique fusion of pyridine and thienopyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization using a palladium catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyridin-2-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-3-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-5-yl)thieno[3,2-c]pyridin-4(5H)-one
Uniqueness
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall stability .
Eigenschaften
Molekularformel |
C12H8N2OS |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(8-1-4-13-5-2-8)7-16-10(11)3-6-14-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
FOALLKIGDPDYKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=C1SC=C2C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8603266.png)

![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B8603279.png)



![Butyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8603305.png)


![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)



![2,2-Dimethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B8603363.png)
